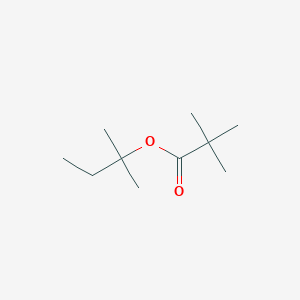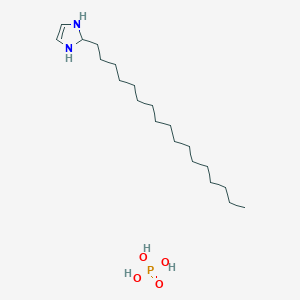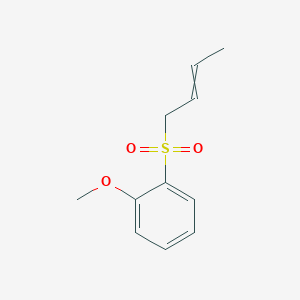
1-(But-2-ene-1-sulfonyl)-2-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(But-2-ene-1-sulfonyl)-2-methoxybenzene is an organic compound characterized by the presence of a sulfonyl group attached to a butene chain and a methoxy group attached to a benzene ring
Preparation Methods
The synthesis of 1-(But-2-ene-1-sulfonyl)-2-methoxybenzene typically involves the reaction of but-2-ene-1-sulfonyl chloride with 2-methoxybenzene under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a temperature range of 0-5°C to ensure the stability of the reactants and products .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(But-2-ene-1-sulfonyl)-2-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of sulfinyl derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction yields sulfinyl derivatives .
Scientific Research Applications
1-(But-2-ene-1-sulfonyl)-2-methoxybenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs with sulfonyl functional groups.
Mechanism of Action
The mechanism of action of 1-(But-2-ene-1-sulfonyl)-2-methoxybenzene involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The methoxy group enhances the compound’s solubility and stability, facilitating its interaction with biological molecules .
Comparison with Similar Compounds
1-(But-2-ene-1-sulfonyl)-2-methoxybenzene can be compared with similar compounds such as:
But-2-ene-1-sulfonyl chloride: This compound lacks the methoxy group and is primarily used as a reagent in organic synthesis.
1-(But-2-ene-1-sulfonyl)-4-methylbenzene: This compound has a methyl group instead of a methoxy group, leading to different chemical properties and reactivity.
1-(But-2-ene-1-sulfonyl)-2-hydroxybenzene: The presence of a hydroxy group instead of a methoxy group results in different solubility and reactivity profiles.
Properties
CAS No. |
88576-53-8 |
|---|---|
Molecular Formula |
C11H14O3S |
Molecular Weight |
226.29 g/mol |
IUPAC Name |
1-but-2-enylsulfonyl-2-methoxybenzene |
InChI |
InChI=1S/C11H14O3S/c1-3-4-9-15(12,13)11-8-6-5-7-10(11)14-2/h3-8H,9H2,1-2H3 |
InChI Key |
NNYBFMHTQGSXHF-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCS(=O)(=O)C1=CC=CC=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[9-(Cyclohexanesulfinyl)nonyl]oxy}benzene](/img/structure/B14379808.png)
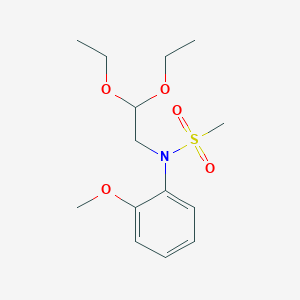
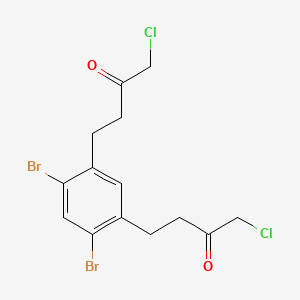
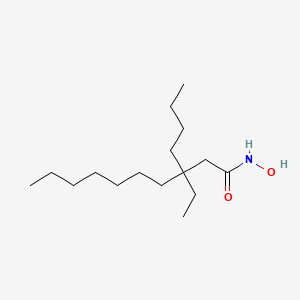

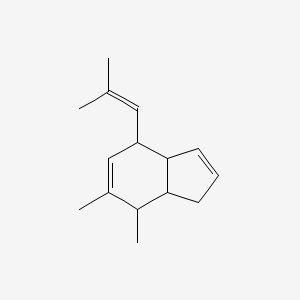

![4-[(Hexadecyloxy)carbonyl]phenyl 4-nitrobenzoate](/img/structure/B14379859.png)
oxophosphanium](/img/structure/B14379860.png)

![1-Chloro-1-[2-(4-chlorophenyl)ethoxy]-3,3-dimethylbutan-2-one](/img/structure/B14379869.png)
methanone](/img/structure/B14379875.png)
